molecular formula C38H33NO4S B594706 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 1349807-46-0

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No.: B594706
CAS No.: 1349807-46-0
M. Wt: 599.745
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
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Description

Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.

    Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide.

    Trityl Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Major Products Formed:

    Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.

    Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.

    Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.

Biology:

    Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.

    Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.

Medicine:

    Drug Development: Investigated for its potential in developing peptide-based therapeutics.

    Diagnostics: Used in the development of diagnostic assays involving peptides.

Industry:

    Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.

    Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.

Mechanism of Action

Molecular Targets and Pathways:

    Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.

    Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.

Comparison with Similar Compounds

    Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.

    Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.

    Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.

Uniqueness:

    N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.

    D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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